molecular formula C10H9F2N5 B2858397 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1808824-75-0

3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2858397
CAS No.: 1808824-75-0
M. Wt: 237.214
InChI Key: QBZKONPNTZXWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolopyridazine core with difluoromethyl, methyl, and prop-2-yn-1-yl groups attached, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization with a difluoromethylating agent and subsequent functionalization with the appropriate alkyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The difluoromethyl group can be oxidized to form difluoromethyl ketones or acids.

  • Reduction: : Reduction reactions can be used to convert the difluoromethyl group to a difluoromethylamine.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Difluoromethyl ketones or acids.

  • Reduction: : Difluoromethylamine derivatives.

  • Substitution: : Various functionalized triazolopyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology

In biological research, 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be used as a probe to study enzyme mechanisms or as a tool in molecular biology to investigate the effects of difluoromethyl groups on biological systems.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and metabolic disorders.

Industry

In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides. Its difluoromethyl group can enhance the efficacy and selectivity of these products.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects depends on its molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors, altering their activity and leading to biological effects. The specific pathways involved would depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: : This compound is structurally similar but lacks the triazolopyridazine core.

  • N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: : This compound has a similar core but lacks the difluoromethyl group.

Uniqueness

The uniqueness of 3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine lies in its combination of the triazolopyridazine core with the difluoromethyl group, which provides enhanced biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(difluoromethyl)-N-methyl-N-prop-2-ynyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N5/c1-3-6-16(2)8-5-4-7-13-14-10(9(11)12)17(7)15-8/h1,4-5,9H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKONPNTZXWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=NN2C(=NN=C2C(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.